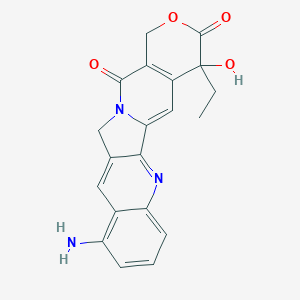

9-Amino-20-camptothecin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

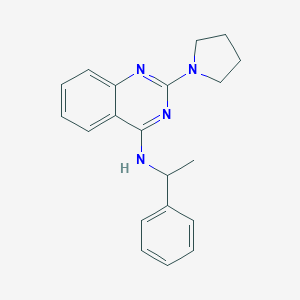

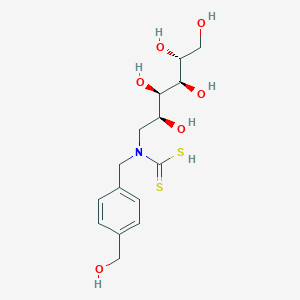

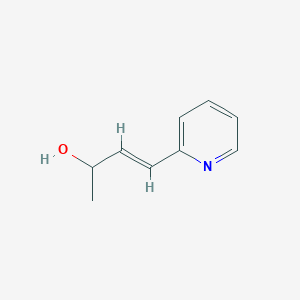

RS-9-Aminocamptothecin is a derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata . This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I . RS-9-Aminocamptothecin has shown significant promise in preclinical studies for its antitumor activity .

Preparation Methods

The synthesis of RS-9-Aminocamptothecin involves several steps. The process begins with the cyclization of cyanoacetamide with 2-ethoxy-4-oxo-2-pentenoic acid ethyl ester in the presence of potassium carbonate in hot dimethylformamide . This intermediate is then cyclized again with methyl acrylate under the same conditions to form an indolizinone derivative . Subsequent steps involve treatment with hydrochloric acid, ethylene glycol, and trimethylsilyl chloride, followed by carboxylation, alkylation, and reductive acetylation . The final product is obtained through oxidative cyclization and hydrolysis .

Chemical Reactions Analysis

RS-9-Aminocamptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Common reagents for substitution reactions include alkyl halides and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RS-9-Aminocamptothecin has a wide range of scientific research applications:

Mechanism of Action

RS-9-Aminocamptothecin exerts its effects by inhibiting the enzyme topoisomerase I . This enzyme is responsible for relieving torsional strain in DNA during replication and transcription . By stabilizing the complex between topoisomerase I and DNA, RS-9-Aminocamptothecin prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis . This mechanism is crucial for its anticancer activity .

Comparison with Similar Compounds

RS-9-Aminocamptothecin is similar to other camptothecin derivatives such as irinotecan and topotecan . it has unique properties that make it particularly effective against certain types of cancer . Similar compounds include:

Irinotecan: Another camptothecin derivative used in cancer therapy.

Topotecan: A water-soluble derivative with similar mechanisms of action.

9-Nitrocamptothecin: Another derivative with potent anticancer activity.

RS-9-Aminocamptothecin stands out due to its specific activity profile and potential for use in treating resistant tumors .

Properties

IUPAC Name |

8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXVKZWTXQUGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869078 |

Source

|

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130194-90-0 |

Source

|

| Record name | 9-Amino-20(RS)-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-9-Aminocamptothecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)